3-Ethoxy-5-methyl-4H-1,2,4-triazole

Lipophilicity Chromatographic retention Partition coefficient

3-Ethoxy-5-methyl-4H-1,2,4-triazole (CAS 89417-84-5) is a 1,2,4-triazole heterocycle bearing an ethoxy substituent at the 3‑position and a methyl group at the 5‑position. It has a molecular formula of C₅H₉N₃O and a molecular weight of 127.14 g·mol⁻¹.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
CAS No. 89417-84-5
Cat. No. B1598010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-5-methyl-4H-1,2,4-triazole
CAS89417-84-5
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCCOC1=NNC(=N1)C
InChIInChI=1S/C5H9N3O/c1-3-9-5-6-4(2)7-8-5/h3H2,1-2H3,(H,6,7,8)
InChIKeyJCBHPAUCBLYNRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-5-methyl-4H-1,2,4-triazole (CAS 89417-84-5): Core Identity and Physicochemical Baseline for Research Procurement


3-Ethoxy-5-methyl-4H-1,2,4-triazole (CAS 89417-84-5) is a 1,2,4-triazole heterocycle bearing an ethoxy substituent at the 3‑position and a methyl group at the 5‑position [1]. It has a molecular formula of C₅H₉N₃O and a molecular weight of 127.14 g·mol⁻¹ [1]. The compound is a solid at ambient temperature and carries the GHS07 hazard classification, with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Predicted physicochemical properties include a boiling point of 257.3 ± 23.0 °C, a density of 1.145 ± 0.06 g·cm⁻³, and a pKₐ of 10.00 ± 0.40 . Its computed logP is 0.51180, and the topological polar surface area (PSA) is 50.80 Ų .

Why Generic 1,2,4-Triazole Substitution Fails: The Functional Consequences of 3-Ethoxy-5-methyl Substitution in 89417-84-5


Substitution of a generic 1,2,4-triazole scaffold with specific alkoxy and alkyl groups produces quantifiable changes in lipophilicity, hydrogen-bonding capacity, and steric bulk that cannot be reproduced by simple methyl analogs or unsubstituted triazoles. The 3-ethoxy group in 3-ethoxy-5-methyl-4H-1,2,4-triazole increases the computed logP to 0.51180 compared with approximately 0.42 for 3,5-dimethyl-4H-1,2,4-triazole, representing a ΔlogP of ~0.09 . This difference, while modest, alters partition behavior in extraction and chromatographic workflows. Additionally, the ethoxy oxygen contributes to a PSA of 50.80 Ų, whereas the all-carbon dimethyl analog has a lower PSA . The 5-methyl group further differentiates the compound from 3-ethoxy-1H-1,2,4-triazole by blocking annular tautomerism at N4, fixing the predominant tautomeric form and simplifying NMR interpretation and reactivity prediction [1]. These physicochemical distinctions translate into non-interchangeable solubility profiles, differential metal-coordination geometries, and altered hydrogen-bond donor/acceptor ratios that directly impact synthetic utility in coordination chemistry, medicinal chemistry scaffold derivatization, and analytical method development.

Quantitative Differentiation Evidence for 3-Ethoxy-5-methyl-4H-1,2,4-triazole (89417-84-5) vs. Closest Analogs


Lipophilicity Shift: logP of 3-Ethoxy-5-methyl-4H-1,2,4-triazole vs. 3,5-Dimethyl-4H-1,2,4-triazole

The computed logP of 3-ethoxy-5-methyl-4H-1,2,4-triazole is 0.51180 , whereas the closest all-carbon analog, 3,5-dimethyl-4H-1,2,4-triazole (CAS 7343-34-2), has a reported logP of approximately 0.42150 . The net increase of ΔlogP ≈ 0.09 is attributable to the replacement of a methyl group with an ethoxy substituent at the 3-position. Although the numerical difference is small, it is reproducible and translates into measurably longer retention on reversed-phase HPLC columns.

Lipophilicity Chromatographic retention Partition coefficient

Density and Boiling-Point Differentiation from 3,5-Dimethyl-4H-1,2,4-triazole

The predicted density of 3-ethoxy-5-methyl-4H-1,2,4-triazole is 1.145 ± 0.06 g·cm⁻³ , compared with 1.119 g·cm⁻³ for 3,5-dimethyl-4H-1,2,4-triazole , a difference of +0.026 g·cm⁻³. The predicted boiling point is 257.3 ± 23.0 °C versus 255.4 °C for the dimethyl analog , a shift of approximately +1.9 °C.

Physical property Distillation Formulation

pKₐ and Ionization State Differentiation from Unsubstituted 1,2,4-Triazole

The predicted pKₐ of 3-ethoxy-5-methyl-4H-1,2,4-triazole is 10.00 ± 0.40 , which is nearly identical to that of the parent 1H-1,2,4-triazole (pKₐ ≈ 9.97) [1]. However, the 3-ethoxy-5-methyl substitution pattern blocks the annular tautomerism (1H ↔ 4H) that is rapid in unsubstituted triazole, thereby locking the predominant tautomeric form and simplifying the speciation of protonation states in solution [2].

Acid-base chemistry Ionization Coordination chemistry

Safety and Handling Profile: Quantified GHS Hazard Differentiation from Common Analogs

3-Ethoxy-5-methyl-4H-1,2,4-triazole is classified under GHS07 with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . In contrast, 3,5-dimethyl-4H-1,2,4-triazole (CAS 7343-34-2) carries no harmonized GHS hazard classification in commonly available supplier SDS documents , meaning it is not classified as hazardous under GHS. This represents a qualitative but operationally significant difference in required personal protective equipment (PPE), ventilation controls, and waste-disposal protocols.

Safety data GHS classification Laboratory handling

Limitations of Current Differential Evidence: Explicit Gap Statement

A comprehensive search of PubMed, PubChem, ChEMBL, DrugBank, Google Patents, and primary chemical literature databases returned zero peer-reviewed research articles and zero patents that contain quantitative biological activity data (e.g., IC₅₀, MIC, Kᵢ, EC₅₀) for 3-ethoxy-5-methyl-4H-1,2,4-triazole (CAS 89417-84-5) as a discrete chemical entity tested head‑to‑head against a named comparator [1]. The PubChem entry for CID 2769383 explicitly reports zero literature references and zero patent records [1]. Consequently, claims of antimicrobial, anticancer, or enzyme-inhibitory activity attributed to this specific compound in vendor marketing materials cannot be verified against primary scientific evidence at this time. Any biological differentiation from analogs must be regarded as class‑level inference derived from the broader 1,2,4-triazole literature rather than compound‑specific data.

Evidence gap Data limitation Procurement caution

Evidence-Backed Application Scenarios for 3-Ethoxy-5-methyl-4H-1,2,4-triazole (CAS 89417-84-5)


Coordination Chemistry Ligand with Locked Tautomeric Form

The 3,5-disubstitution pattern of 3-ethoxy-5-methyl-4H-1,2,4-triazole eliminates the rapid annular tautomerism observed in unsubstituted 1,2,4-triazole [1]. This provides a single, predictable coordination mode for transition-metal complexation, making the compound suitable as a monodentate or bridging ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers where structural reproducibility is essential. Researchers should select this compound over unsubstituted triazole when crystallographic refinement demands a defined tautomeric state.

Chromatographic Method Development and Analytical Reference Standard

The well-defined physicochemical profile—logP of 0.51180, PSA of 50.80 Ų, and predicted boiling point of 257.3 °C —makes 3-ethoxy-5-methyl-4H-1,2,4-triazole a suitable candidate for use as a system-suitability standard in reversed-phase HPLC method development for heterocyclic compound libraries. Its intermediate lipophilicity places it in a retention-time window that is distinct from more polar unsubstituted triazoles and less polar all-alkyl analogs, enabling its use as a column-performance benchmark.

Medicinal Chemistry Scaffold Derivatization with Defined Physicochemical Boundaries

The combination of a hydrogen-bond-accepting ethoxy oxygen and a hydrogen-bond-donating triazole NH, together with a computed logP of 0.51 and PSA of 50.80 Ų , positions 3-ethoxy-5-methyl-4H-1,2,4-triazole within lead-like chemical space (logP < 3, MW < 300). Medicinal chemistry teams seeking a fragment-sized triazole scaffold with balanced polarity for further functionalization via N-alkylation, O-dealkylation, or metal-catalyzed cross-coupling can use this compound as a starting point, with the ethoxy group offering a synthetic handle for late-stage diversification that the dimethyl analog lacks.

Occupational Hygiene and Procurement Compliance Benchmarking

The explicit GHS07 hazard classification (H315, H319, H335) documented in the Fluorochem SDS provides procurement officers and laboratory safety committees with a clear, auditable hazard profile. Unlike the dimethyl analog, which lacks a harmonized GHS classification, 3-ethoxy-5-methyl-4H-1,2,4-triazole requires documented PPE protocols and hazardous-waste disposal procedures. This transparency in safety documentation reduces institutional liability and simplifies chemical-risk-assessment workflows in regulated environments such as GLP laboratories and ISO-certified facilities.

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